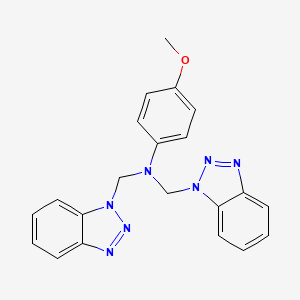

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline is a compound that features a benzotriazole moiety, which is known for its versatility in synthetic chemistry. Benzotriazole derivatives are widely used in various fields due to their stability and ability to undergo numerous transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline typically involves the reaction of 1-(hydroxymethyl)benzotriazole with 4-methoxyaniline in the presence of formaldehyde. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: The benzotriazole moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing the benzotriazole structure exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzotriazole can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) of synthesized derivatives have been evaluated, demonstrating effective antibacterial activity against multiple pathogens .

Anticancer Potential

The benzotriazole framework has been explored for its anticancer properties. Compounds similar to N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

UV Stabilizers

Due to its UV-absorbing properties, this compound is utilized as a UV stabilizer in plastics and coatings. This application helps prevent degradation caused by sunlight exposure, thus enhancing the longevity and performance of materials used in outdoor applications .

Corrosion Inhibitors

The compound has also been investigated for its potential as a corrosion inhibitor in metal surfaces. Its ability to form protective films on metals can help mitigate corrosion processes in various environments, particularly in industrial settings where metal components are exposed to harsh conditions .

Photostabilizers for Environmental Protection

In environmental applications, this compound serves as an effective photostabilizer for agricultural products and materials that require protection from UV radiation. This application is particularly relevant in enhancing the durability of agricultural films and coatings .

Case Studies

Wirkmechanismus

The mechanism of action of N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological effects. These interactions can inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial and anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amine

- N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N′,N′-dimethylethane-1,2-diamine

Uniqueness

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline is unique due to the presence of the 4-methoxyaniline group, which can enhance its reactivity and biological activity compared to other benzotriazole derivatives .

Biologische Aktivität

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and antiparasitic activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two benzotriazole moieties linked through a methylene bridge to a 4-methoxyaniline group. This structural configuration is significant for its biological activity.

Antibacterial Activity

Research has indicated that benzotriazole derivatives exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that compounds with bulky hydrophobic groups displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Benzotriazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |

| N-benzenesulfonylbenzotriazole | Escherichia coli | 25 μg/mL |

Antifungal Activity

The antifungal properties of benzotriazole derivatives are also noteworthy. Compounds modified with electron-withdrawing groups have shown enhanced activity against fungi such as Candida albicans and Aspergillus niger. For example, certain derivatives exhibited MIC values ranging from 1.6 μg/mL to 25 μg/mL against Candida albicans, indicating their potential as antifungal agents .

Table 2: Antifungal Activity of Benzotriazole Derivatives

| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tetrabromo-benzotriazole | Candida albicans | 1.6–25 μg/mL |

| Benzotriazole derivatives with -Cl or -CH₃ | Aspergillus niger | 12.5–25 μg/mL |

Antiparasitic Activity

Studies have also explored the antiparasitic effects of benzotriazole derivatives. Notably, N-benzenesulfonylbenzotriazole demonstrated significant inhibitory effects on the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited a dose-dependent reduction in parasite viability, with a notable decrease in epimastigote forms at concentrations as low as 25 μg/mL .

Table 3: Antiparasitic Activity of Benzotriazole Derivatives

| Compound | Target Parasite | Effective Concentration |

|---|---|---|

| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 50 μg/mL (95% mortality) |

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzotriazole derivatives:

- Antimicrobial Efficacy : A study reported that benzotriazole derivatives showed comparable efficacy to traditional antibiotics against resistant bacterial strains .

- Structural Analysis : The crystal structure of related compounds has revealed interactions that may contribute to their biological activity. For instance, the presence of π–π stacking interactions in crystal lattices enhances stability and potentially bioactivity .

Eigenschaften

IUPAC Name |

N,N-bis(benzotriazol-1-ylmethyl)-4-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7O/c1-29-17-12-10-16(11-13-17)26(14-27-20-8-4-2-6-18(20)22-24-27)15-28-21-9-5-3-7-19(21)23-25-28/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPAJGASDVAZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.